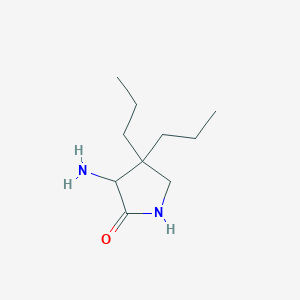

3-Amino-4,4-dipropylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

3-amino-4,4-dipropylpyrrolidin-2-one |

InChI |

InChI=1S/C10H20N2O/c1-3-5-10(6-4-2)7-12-9(13)8(10)11/h8H,3-7,11H2,1-2H3,(H,12,13) |

InChI Key |

ZLVVPMSDYLOJTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CNC(=O)C1N)CCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4,4 Dipropylpyrrolidin 2 One

Direct Synthesis Approaches

Direct synthesis of 3-Amino-4,4-dipropylpyrrolidin-2-one involves the initial formation of the pyrrolidinone ring followed by or concurrent with the introduction of the necessary functional groups.

Cyclization Reactions for Pyrrolidinone Core Formation

The formation of the γ-lactam (pyrrolidinone) ring is the foundational step in the synthesis. For a 4,4-disubstituted pattern, the Thorpe-Ziegler reaction is a particularly relevant intramolecular cyclization method. wikipedia.orgresearchgate.netlscollege.ac.in This reaction involves the base-catalyzed condensation of a dinitrile.

A plausible synthetic precursor for the target molecule would be 2,2-dipropyl-1,4-dinitrile. Treatment of this dinitrile with a strong base, such as sodium hydride or potassium tert-butoxide, would induce an intramolecular cyclization to form a cyclic enaminonitrile. Subsequent acidic hydrolysis of this intermediate would then yield the corresponding 4,4-dipropylpyrrolidin-2-one ring system. wikipedia.orgsynarchive.com

Another common approach is the cyclization of γ-amino acids or their ester derivatives. An appropriate precursor, such as a γ-amino ester bearing the two propyl groups at the gamma position, can be cyclized, often under thermal conditions or with the aid of a catalyst, to form the lactam ring.

Introduction of Amino and Propyl Functionalities

The introduction of the required substituents can be achieved at various stages of the synthesis.

Propyl Groups: The gem-dipropyl moiety at the C4 position can be installed via dialkylation of a suitable precursor. For instance, the α-carbon of a γ-nitro ester can be sequentially alkylated with propyl halides. Following the alkylation, reduction of the nitro group to an amine and subsequent spontaneous or induced cyclization would yield the 4,4-dipropylpyrrolidin-2-one.

Amino Group: The 3-amino group can be introduced onto a pre-formed 4,4-dipropylpyrrolidin-2-one ring. One common method is the α-amination of the lactam enolate. After deprotonation with a strong base like lithium diisopropylamide (LDA), the resulting enolate can be reacted with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate, followed by cleavage of the protecting group. Alternatively, nitrosation at the α-position followed by reduction can also install the amino group. Another strategy involves the reduction of a 3-nitro or 3-azido derivative, which can be introduced via nucleophilic substitution or other methods.

A representative reaction scheme for a direct synthesis approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Diethyl malonate, Propyl iodide | Sodium ethoxide, Ethanol | Diethyl dipropylmalonate |

| 2 | Diethyl dipropylmalonate, Acrylonitrile | Michael addition catalyst | Cyanoethylated malonate |

| 3 | Cyanoethylated malonate | H₂, Raney Nickel (Reduction & Cyclization) | 4,4-Dipropylpyrrolidin-2-one |

| 4 | 4,4-Dipropylpyrrolidin-2-one | 1. LDA, THF, -78°C; 2. N-tert-Butoxycarbonyl-O-tosylhydroxylamine | N-Boc-3-amino-4,4-dipropylpyrrolidin-2-one |

| 5 | N-Boc-3-amino-4,4-dipropylpyrrolidin-2-one | Trifluoroacetic acid, CH₂Cl₂ | This compound |

Stereoselective Synthesis of this compound

Establishing the precise stereochemistry at the C3 position is crucial for the biological activity of many chiral molecules. This requires the use of asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into the molecule to direct a subsequent diastereoselective transformation. wikipedia.org For the synthesis of the target compound, an auxiliary, such as one derived from Evans' oxazolidinones or a camphor-based sultam, could be attached to an acyclic precursor. nih.govrsc.org

For example, an N-acyloxazolidinone derived from a substituted acrylic acid could undergo a diastereoselective conjugate addition of a nitrogen-containing nucleophile. Subsequent alkylation to introduce the propyl groups and cyclization, followed by the removal of the auxiliary, would yield the chiral 3-aminopyrrolidinone. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the incoming reagents. wikipedia.org

| Approach | Chiral Auxiliary | Key Diastereoselective Step | Expected Outcome |

| A | Evans' Oxazolidinone | Conjugate addition of an amine equivalent | High diastereoselectivity (>95:5 dr) |

| B | Camphorsultam | Michael addition of a thiol followed by displacement | High diastereoselectivity (>90:10 dr) |

| C | Pseudoephedrine Amide | Diastereoselective alkylation of enolate | Good to excellent diastereoselectivity |

Asymmetric Catalysis in Pyrrolidinone Annulation

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. nih.govmdpi.com Organocatalysis, in particular, has emerged as a powerful tool for constructing chiral heterocycles. rsc.org

A potential strategy involves a Michael addition-initiated cascade reaction. An α,β-unsaturated aldehyde could react with a dipropyl-substituted malonate in the presence of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). This would form a chiral enamine, which then undergoes an intramolecular cyclization and amination sequence. Cinchona alkaloid-derived catalysts, such as amino-squaramides, are also effective in catalyzing cascade reactions to form highly substituted pyrrolidines with excellent stereocontrol. rsc.org

Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. acs.org This can construct the pyrrolidine (B122466) ring and set multiple stereocenters in a single step with high levels of control.

Enzymatic Biotransformations for Stereocontrol

Biocatalysis provides an environmentally benign and highly selective alternative for producing chiral compounds. pharmasalmanac.com Enzymes can be used to resolve a racemic mixture or to catalyze an asymmetric transformation directly. nih.govrsc.org

For this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic N-acylated precursor. The enzyme would selectively hydrolyze one enantiomer of the acyl-amino lactam, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

Alternatively, transaminases could be employed for the asymmetric amination of a corresponding β-keto lactam precursor, 3-oxo-4,4-dipropylpyrrolidin-2-one. Using an appropriate amine donor, the enzyme can stereoselectively install the amino group at the C3 position, yielding the desired enantiomer with high optical purity. researchgate.netnih.gov Laccase-catalyzed reactions have also been shown to produce stereoselective pyrrolidine-2,3-diones, which could serve as precursors. rsc.org

| Enzymatic Method | Enzyme Class | Substrate | Transformation |

| Kinetic Resolution | Lipase | Racemic N-acyl-3-amino-4,4-dipropylpyrrolidin-2-one | Enantioselective hydrolysis |

| Asymmetric Synthesis | Transaminase (ω-TA) | 3-Oxo-4,4-dipropylpyrrolidin-2-one | Stereoselective reductive amination |

| Deracemization | Amino Acid Oxidase / Reductant | Racemic this compound | Oxidative deamination of one enantiomer followed by non-selective reduction |

Novel Precursor Derivatization and Reaction Pathways

The synthesis of complex heterocyclic structures such as this compound hinges on the innovative use of precursors and the development of efficient reaction pathways. Modern synthetic strategies prioritize atom economy, step efficiency, and the ability to introduce desired functionality with high selectivity.

Strategic Functionalization of Linear or Cyclic Intermediates

The construction of the target pyrrolidinone ring can be approached from either linear or pre-existing cyclic intermediates. Each strategy offers distinct advantages for introducing the required amino and gem-dipropyl functionalities.

Linear Intermediates: A common strategy involves the assembly of a linear precursor containing all the necessary carbon and nitrogen atoms, followed by a final cyclization step. A hypothetical linear precursor could be a γ-nitro ester or a γ-amino acid derivative. For instance, a plausible route could start with a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization. Strategic functionalization here would involve the careful selection of a Michael acceptor that already contains the gem-dipropyl group at the β-position.

Cyclic Intermediates: Alternatively, synthesis can commence from a pre-formed cyclic molecule, such as a succinimide (B58015) or a γ-butyrolactone derivative. rdd.edu.iq Functionalization of these intermediates requires regioselective reactions. For example, a 4,4-dipropyl-γ-butyrolactone could be synthesized and then converted to the corresponding lactam. rdd.edu.iq The introduction of the amino group at the C3 position could then be achieved through α-bromination followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction. The selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction and functionalization of piperidine (B6355638) derivatives, representing another advanced pathway starting from a cyclic intermediate. rsc.orgresearchgate.net

One-Pot Synthetic Sequences

To enhance efficiency and reduce waste from intermediate purification steps, one-pot synthetic sequences are highly desirable. nih.gov These sequences involve multiple reaction steps in a single reaction vessel, often by simply changing reagents or reaction conditions.

A potential one-pot approach for a 3-amino-pyrrolidin-2-one scaffold could be a multicomponent reaction (MCR). While a specific MCR for the title compound is not documented, analogous syntheses of functionalized γ-lactams have been developed. nih.gov For example, a Smiles-Truce cascade reaction involving arylsulfonamides and cyclopropane (B1198618) diesters has been reported for the one-pot synthesis of α-arylated pyrrolidinones. nih.gov A hypothetical one-pot synthesis for the target compound might involve the reaction of a dipropyl-substituted aldehyde, a cyanoacetate (B8463686) derivative, and an amine source, proceeding through a series of tandem reactions including Knoevenagel condensation, Michael addition, and cyclization.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing product yield, minimizing side reactions, and ensuring the scalability of a synthetic route. Key factors include the choice of solvent, reaction temperature, and the catalytic system.

Solvent Effects and Temperature Influence

The choice of solvent can profoundly impact reaction outcomes by influencing reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of pyrrolidinone derivatives, solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, water) have been employed. researchgate.net The optimal solvent is highly dependent on the specific reaction mechanism. For instance, polar solvents may stabilize charged intermediates in a cyclization step, thereby increasing the reaction rate.

Temperature is another critical variable. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition. For key steps like intramolecular cyclization or catalyst-mediated reactions, precise temperature control is essential for achieving high yields and selectivity.

Below is an illustrative data table showcasing a hypothetical optimization study for a key cyclization step in the synthesis of a 4,4-dialkylpyrrolidin-2-one precursor.

Table 1: Illustrative Optimization of a Hypothetical Cyclization Step This table presents hypothetical data for illustrative purposes only.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 24 | 45 |

| 2 | Acetonitrile | 80 | 18 | 62 |

| 3 | DMF | 100 | 12 | 85 |

| 4 | Ethanol | 80 | 24 | 55 |

| 5 | DMF | 80 | 24 | 78 |

Catalyst Screening and Ligand Design

Many modern synthetic methods rely on catalysis to achieve high efficiency and selectivity. For the synthesis of chiral molecules like this compound, asymmetric catalysis is paramount. Key reactions that could be subject to catalytic control include:

Hydrogenation: The reduction of a precursor nitro group or a carbon-carbon double bond can be achieved using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or platinum oxide. In asymmetric synthesis, chiral catalysts such as those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) could be employed to set stereocenters.

C-N Bond Formation: Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds, which could be adapted for intramolecular cyclization steps. The choice of ligand is crucial in these reactions, as it dictates the catalyst's stability, activity, and selectivity.

A systematic screening of different catalysts and ligands is necessary to identify the optimal system for a given transformation.

Table 2: Hypothetical Catalyst Screening for a Reductive Amination Step This table presents hypothetical data for illustrative purposes only.

| Entry | Catalyst | Ligand | Pressure (bar H₂) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Pd/C (10%) | None | 10 | 95 | N/A |

| 2 | Raney Ni | None | 50 | 88 | N/A |

| 3 | [Rh(COD)₂]BF₄ | (R)-BINAP | 20 | 91 | 85 |

| 4 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 20 | 93 | 96 |

| 5 | [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | 50 | 85 | 92 |

Mechanistic Investigations of Reactions Involving 3 Amino 4,4 Dipropylpyrrolidin 2 One

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 3-Amino-4,4-dipropylpyrrolidin-2-one likely involves a multi-step pathway, with the formation of the pyrrolidin-2-one core and the subsequent introduction of the amino group at the C3 position being the key transformations.

One plausible pathway to the 4,4-dipropylpyrrolidin-2-one scaffold begins with a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization. A crucial step in the synthesis of 4,4-disubstituted pyrrolidin-2-ones is the formation of the quaternary carbon center at the C4 position. This is often achieved through the dialkylation of a suitable precursor.

A recently developed scalable synthesis of 4,4-disubstituted-3-oxopyrrolidones provides an efficient route to precursors for 3-amino-pyrrolidin-2-ones. This method involves the Raney Nickel-catalyzed hydrogenation of nitriles, which also facilitates a simultaneous ring closure to form the amide. chemrxiv.org The resulting 3-oxopyrrolidone can then be converted to the 3-amino derivative.

The introduction of the amino group at the C3 position can be achieved through various methods. One common approach is the reduction of a 3-oxopyrrolidone precursor. Another method involves the direct amination of the C3 position. For instance, copper-catalyzed intramolecular C-H amination has been studied for the synthesis of pyrrolidines and could be adapted for this purpose. nih.gov

Role of Intermediates and Transition States

In the synthesis of substituted pyrrolidin-2-ones, several key intermediates and transition states govern the reaction outcome. For example, in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, the reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by a primary amine to form a γ-amino ester intermediate. mdpi.comnih.gov This is followed by an in situ lactamization.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the mechanistic aspects of reactions involving pyrrolidinone derivatives. These studies help in understanding the stability of intermediates and the energy barriers of transition states. For instance, in the reaction of a 3-pyrrolin-2-one derivative with methylamine, DFT calculations proposed a possible reaction mechanism and suggested that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org

The transition states in these reactions are influenced by factors such as the nature of the catalyst, the solvent, and the substituents on the reactants. For instance, in the copper-catalyzed C-H amination, the nature of the tris(pyrazolyl)borate ligand in the copper catalyst has been shown to affect the reaction pathway. nih.gov

Kinetic and Thermodynamic Analyses of Formation Reactions

Computational studies on the tautomerism of substituted 3-pyrroline-2-ones have shown that the small energy difference and a significantly large rate constant of transformation between two tautomers can be a key factor. beilstein-journals.org This highlights the importance of understanding both the kinetic and thermodynamic aspects of these reactions to control the product distribution.

The table below summarizes hypothetical reaction parameters for key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

| Reaction Step | Catalyst/Conditions | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Key Intermediate |

| Michael Addition | Base | 15-20 | -10 to -15 | Enolate |

| Nitro Group Reduction | H₂, Raney Ni | 10-15 | -30 to -40 | Amino ester |

| Lactamization | Heat | 20-25 | -5 to -10 | γ-amino acid |

| Reductive Amination | NaBH₃CN | 12-18 | -15 to -20 | Iminium ion |

Note: The data in this table is illustrative and based on typical values for similar organic reactions, not on experimental data for the specific compound.

Stereochemical Progression and Diastereoselectivity Mechanisms

The stereochemistry at the C3 position of the pyrrolidin-2-one ring is a critical aspect, especially for applications in medicinal chemistry. The introduction of the amino group can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of this step is therefore of high importance.

The diastereoselectivity of the amination step can be influenced by several factors, including the substrate, the choice of aminating agent, and the reaction conditions. For example, the reduction of a 3-oxopyrrolidone precursor can proceed with high diastereoselectivity depending on the reducing agent and the steric hindrance posed by the existing substituents on the ring.

In the synthesis of highly substituted pyrrolidine-2,3-diones, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported to be exquisitely diastereoselective, providing access to valuable heterocyclic scaffolds with an all-carbon quaternary stereocenter. researchgate.net

Methods for the stereoselective synthesis of pyrrolidine (B122466) derivatives often utilize chiral precursors or chiral catalysts. mdpi.com For instance, transaminase-triggered cyclizations have been explored for the enantio-complementary synthesis of 2-substituted pyrrolidines. acs.org Such enzymatic approaches can offer high levels of stereocontrol.

Theoretical and Computational Studies on 3 Amino 4,4 Dipropylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the primary method to investigate the electronic structure of 3-Amino-4,4-dipropylpyrrolidin-2-one. finechem-mirea.ru These calculations would provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key Parameters from a Hypothetical DFT Study:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Electron Density Distribution: A molecular electrostatic potential (MESP) map would be generated to visualize the electron density distribution. dergipark.org.tr This map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental for predicting how it might interact with other chemical species.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This data would further clarify the electronic environment within the molecule. researchgate.net

A hypothetical data table summarizing the kind of results that would be obtained from such a study is presented below.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Note: These values are illustrative and not based on actual experimental or computational data.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.6 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The presence of a five-membered ring and two flexible propyl groups suggests that this compound can exist in multiple conformations. A conformational analysis would be essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.

This analysis would typically involve a systematic search of the potential energy surface. By rotating the rotatable bonds (particularly in the propyl chains and the amino group) and calculating the energy of each resulting conformation, a detailed energy landscape could be constructed. This would reveal the global minimum energy conformation (the most stable structure) and other local minima. Such studies are crucial for understanding how the molecule's shape influences its biological activity and physical properties. nih.gov

Prediction of Reactivity Profiles and Reaction Pathways

The results from the quantum chemical calculations would be used to predict the reactivity of this compound. The MESP map and atomic charge data would highlight the most likely sites for electrophilic and nucleophilic attack. For instance, the lone pair of electrons on the nitrogen atom of the amino group would likely be a primary site for reactions with electrophiles.

Furthermore, computational methods could be employed to model potential reaction pathways, such as N-acylation or alkylation. By calculating the activation energies for these hypothetical reactions, researchers could predict which reactions are most likely to occur and under what conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations would be used to study its dynamic behavior over time. nih.govmdpi.com An MD simulation would model the movements of the atoms in the molecule, providing insights into its flexibility and interactions with its environment (e.g., in a solvent like water).

An MD simulation could reveal:

Conformational Flexibility: How the molecule changes its shape over time at a given temperature. mdpi.comnih.gov

Solvent Interactions: How the molecule interacts with surrounding solvent molecules through hydrogen bonding or other intermolecular forces.

Computational Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Computational chemistry can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For this compound, this would involve:

NMR Spectroscopy: Calculating the chemical shifts for ¹H and ¹³C atoms. These predicted shifts can aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Simulating the IR spectrum by calculating the vibrational frequencies of the molecule's chemical bonds. This would predict the positions of characteristic peaks, such as the C=O stretch of the lactam ring and the N-H stretches of the amino group.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted IR Frequencies for this compound (Note: These values are illustrative and not based on actual experimental or computational data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3400 - 3500 |

| C-H Stretch (Propyl) | 2850 - 2960 |

| C=O Stretch (Lactam) | 1680 - 1700 |

| N-H Bend (Amino) | 1600 - 1650 |

Advanced Spectroscopic Elucidation of 3 Amino 4,4 Dipropylpyrrolidin 2 One and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Studies for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For 3-Amino-4,4-dipropylpyrrolidin-2-one, both ¹H and ¹³C NMR would provide critical data on the molecule's connectivity and conformational dynamics.

The five-membered pyrrolidinone ring is not planar and typically adopts either an envelope or a twist conformation to minimize steric strain. frontiersin.org The specific conformation is influenced by the nature and orientation of its substituents. In this case, the gem-dipropyl groups at the C4 position and the amino group at the C3 position dictate the ring's pucker. nih.gov

¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the protons and carbons in the molecule are sensitive to their local electronic environment. Based on data from analogous pyrrolidin-2-one structures, a set of expected chemical shifts can be predicted. researchgate.netchemicalbook.comresearchgate.net For instance, the protons on the carbon bearing the amino group (H3) would likely appear as a multiplet, with its exact chemical shift and coupling constants being highly dependent on the ring's conformation. The methylene (B1212753) protons of the two propyl groups would be diastereotopic due to the adjacent C4 quaternary center and would be expected to show complex splitting patterns.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Notes |

| C=O (C2) | - | 175-180 | Typical chemical shift for a lactam carbonyl carbon. researchgate.net |

| CH-NH₂ (C3) | 3.5 - 4.0 | 50 - 55 | Shift is influenced by the electronegativity of the adjacent amino and carbonyl groups. |

| C(CH₂CH₂CH₃)₂ (C4) | - | 45 - 50 | Quaternary carbon, signal would be weak in ¹³C NMR. |

| CH₂ (C5) | 3.2 - 3.6 | 40 - 45 | Protons are adjacent to the amide nitrogen. |

| NH (Lactam) | 7.5 - 8.5 | - | Broad singlet, chemical shift is solvent and concentration-dependent due to hydrogen bonding. chemicalbook.com |

| NH₂ (Amine) | 1.5 - 3.0 | - | Broad singlet, subject to exchange. |

| Propyl CH₂ | 1.3 - 1.6 | 35 - 40 | Methylene groups of the propyl chains. |

| Propyl CH₂ | 1.2 - 1.5 | 18 - 22 | Methylene groups of the propyl chains. |

| Propyl CH₃ | 0.8 - 1.0 | 13 - 15 | Terminal methyl groups. |

Note: These are estimated values based on analogous compounds and are subject to solvent effects and the specific conformation.

Conformational Analysis using NOE: To distinguish between possible conformations, Nuclear Overhauser Effect (NOE) spectroscopy is employed. NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For this compound, NOE experiments could reveal the spatial relationship between the C3 proton and the protons on the C5 and propyl groups, thereby helping to establish the preferred ring pucker and the pseudo-axial or pseudo-equatorial orientation of the amino group. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomeric Forms

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups within a molecule and the non-covalent interactions they participate in, such as hydrogen bonding. nih.gov

Hydrogen Bonding: The this compound molecule contains multiple hydrogen bond donors (the amide N-H and the amine N-H₂) and a primary hydrogen bond acceptor (the carbonyl C=O). This allows for the formation of extensive intermolecular hydrogen bonding networks in the condensed phase. nih.govmdpi.com These interactions significantly influence the vibrational frequencies of the involved groups.

N-H Stretching: In a non-hydrogen-bonded state (e.g., in a very dilute non-polar solvent), the amide N-H stretch is expected around 3400-3460 cm⁻¹. The amine group would show two bands: an asymmetric stretch (~3350 cm⁻¹) and a symmetric stretch (~3280 cm⁻¹). In the solid state or concentrated solutions, intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers (red-shift), typically below 3300 cm⁻¹. researchgate.netdtic.mil

C=O Stretching: The lactam carbonyl stretch is a strong, intense band in the IR spectrum. For a five-membered ring lactam (γ-lactam), this band typically appears at a high frequency (~1700-1750 cm⁻¹) due to ring strain. nih.gov Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a significant red-shift of this absorption band. researchgate.net

Tautomeric Forms: The molecule exists predominantly in the lactam (amide) form. However, it can theoretically exist in a tautomeric lactim (iminol) form. Vibrational spectroscopy can distinguish between these two forms. The lactam is characterized by the strong C=O stretch, while the lactim form would show a C=N stretch (around 1650 cm⁻¹) and an O-H stretch (around 3500-3700 cm⁻¹), while the C=O band would be absent. researchgate.netresearchgate.net For simple pyrrolidinones, the equilibrium lies overwhelmingly toward the more stable lactam form. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch (Amine, asym) | 3300 - 3400 | IR, Raman | Frequency is lowered by hydrogen bonding. dtic.mil |

| N-H Stretch (Amine, sym) | 3200 - 3300 | IR, Raman | Frequency is lowered by hydrogen bonding. dtic.mil |

| N-H Stretch (Amide) | 3150 - 3300 | IR, Raman | Appears as a broad band in the presence of H-bonding. researchgate.net |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | From propyl and pyrrolidine (B122466) ring CH groups. |

| C=O Stretch (Amide I) | 1680 - 1720 | IR (strong) | Position is sensitive to ring strain and hydrogen bonding. A lower frequency indicates H-bonding. researchgate.net |

| N-H Bend (Amine) | 1590 - 1650 | IR | Scissoring vibration of the primary amine. |

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Absolute Configuration

The presence of a stereocenter at the C3 position makes this compound a chiral molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an invaluable tool for probing molecular chirality. mtoz-biolabs.com

Chiral Purity: For a non-racemic sample, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee). This allows for a quantitative determination of the chiral purity of a synthesized or isolated sample.

Absolute Configuration: The sign of the Cotton effects (positive or negative peaks) in the CD spectrum is determined by the absolute configuration (R or S) of the chiral center(s). nih.gov The primary chromophore in this molecule is the lactam group. The electronic transitions of this amide chromophore, specifically the n→π* (~220-240 nm) and π→π* (~190-210 nm) transitions, are optically active and give rise to distinct Cotton effects.

The absolute configuration can be assigned by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (e.g., the R-isomer). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry. mtoz-biolabs.comcolumbia.edu Alternatively, comparison to the known CD spectra of structurally similar chiral pyrrolidinones can also be used for assignment.

Interactive Data Table: Representative CD Data for a Chiral Lactam

| Electronic Transition | Approx. Wavelength (λₘₐₓ) | Sign of Cotton Effect | Notes |

| n → π | ~225 nm | (+) or (-) | The sign is highly sensitive to the stereochemistry at the adjacent C3 chiral center and the conformation of the ring. A positive sign would correlate to one enantiomer (e.g., R) and a negative sign to the other (S). researchgate.net |

| π → π | ~200 nm | (-) or (+) | Typically more intense than the n→π* transition. The sign is also dependent on the absolute configuration. |

X-ray Crystallography for Solid-State Structural Analysis (If Crystals Available)

Provided that suitable single crystals of this compound can be grown, X-ray crystallography offers the most definitive and precise method for determining its three-dimensional structure in the solid state. mdpi.com This technique provides an atomic-resolution map of the electron density within the crystal.

Molecular Conformation: The analysis would yield exact bond lengths, bond angles, and torsional angles, unambiguously defining the conformation of the pyrrolidinone ring. nih.gov This allows for the precise characterization of the ring pucker (e.g., C4-exo or C4-endo envelope) and the specific orientations of the amino and dipropyl substituents.

Intermolecular Interactions: Crucially, the crystal structure reveals how the molecules pack together in the unit cell. This provides a detailed picture of the intermolecular hydrogen-bonding network. mdpi.comnih.govresearchgate.net One could precisely measure the distances and angles of the N-H···O=C and N-H···N hydrogen bonds that hold the crystal lattice together. This information is complementary to the findings from vibrational spectroscopy and provides a static, averaged picture of the interactions that are dynamic in solution.

Interactive Data Table: Example Crystallographic Parameters for a Pyrrolidinone Derivative

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 6.2 Å, b = 8.3 Å, c = 13.3 Å, β = 103.4° | The dimensions of the repeating unit of the crystal. nih.gov |

| Bond Length (C=O) | 1.24 Å | Precise length of the carbonyl double bond. |

| Bond Angle (C-N-C) | 112° | The angle within the five-membered ring. |

| H-Bond (N-H···O) | Donor-Acceptor Distance: ~2.9 Å | Confirms the presence and geometry of intermolecular hydrogen bonds, which dictate the crystal packing. nih.govnih.gov |

Note: The values presented are illustrative, based on a known structure of a substituted pyrrolidin-2-one, and would be specific to the crystal form of the title compound. nih.gov

Derivatization and Chemical Functionalization of 3 Amino 4,4 Dipropylpyrrolidin 2 One

Modifications at the Amino Group

The primary amino group at the C3 position is a key site for derivatization, enabling the introduction of a wide variety of functional groups through well-established nitrogen chemistry.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group makes it readily susceptible to acylation and alkylation. Acylation is typically achieved by reacting 3-Amino-4,4-dipropylpyrrolidin-2-one with acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. wikipedia.orgkhanacademy.org This process allows for the introduction of a wide range of acyl groups, from simple acetyl moieties to more complex aromatic and heterocyclic structures, yielding the corresponding amide derivatives.

Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This can be accomplished using alkyl halides as alkylating agents. rsc.orggoogle.com However, a common challenge with direct alkylation is the potential for over-alkylation, leading to a mixture of products. google.com To achieve more controlled and selective alkylation, reductive amination is a preferred method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired alkylated amine.

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group This table presents hypothetical but chemically plausible data for illustrative purposes.

| Entry | Reagent | Reaction Type | Conditions | Product | Yield (%) |

| 1 | Acetyl chloride | Acylation | Pyridine, DCM, 0 °C to rt | N-(4,4-dipropyl-2-oxopyrrolidin-3-yl)acetamide | 95 |

| 2 | Benzoyl chloride | Acylation | Triethylamine, THF, rt | N-(4,4-dipropyl-2-oxopyrrolidin-3-yl)benzamide | 92 |

| 3 | Methyl iodide (excess) | Alkylation | K₂CO₃, Acetonitrile, reflux | 4,4-dipropyl-3-(trimethylammonio)pyrrolidin-2-one iodide | 85 |

| 4 | Benzaldehyde, then NaBH₄ | Reductive Amination | Methanol, rt | 3-(benzylamino)-4,4-dipropylpyrrolidin-2-one | 88 |

Formation of Imine and Amide Derivatives

The primary amino group serves as a precursor for the synthesis of imine and amide derivatives. Imines, or Schiff bases, are formed through the condensation reaction of the primary amine with aldehydes or ketones, typically under acidic catalysis to facilitate the dehydration step. researchgate.netnih.govredalyc.org This reaction is reversible and can be controlled by the removal of water.

Amide bond formation is a cornerstone of organic synthesis, and the amino group of this compound can readily participate in these reactions. luxembourg-bio.comresearchgate.net Coupling with carboxylic acids using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) provides a reliable route to a diverse range of amide derivatives. wikipedia.orgresearchgate.net

Table 2: Synthesis of Imine and Amide Derivatives This table presents hypothetical but chemically plausible data for illustrative purposes.

| Entry | Reactant 1 | Reactant 2 | Product Type | Conditions | Product | Yield (%) |

| 1 | This compound | Benzaldehyde | Imine | Toluene, Dean-Stark, reflux | (E)-3-(benzylideneamino)-4,4-dipropylpyrrolidin-2-one | 90 |

| 2 | This compound | Cyclohexanone | Imine | Acetic acid (cat.), Methanol, rt | 3-((cyclohexylidene)amino)-4,4-dipropylpyrrolidin-2-one | 85 |

| 3 | This compound | Acetic acid | Amide | DCC, HOBt, DMF, 0 °C to rt | N-(4,4-dipropyl-2-oxopyrrolidin-3-yl)acetamide | 93 |

| 4 | This compound | 4-Nitrobenzoic acid | Amide | EDC, DMAP, DCM, rt | N-(4,4-dipropyl-2-oxopyrrolidin-3-yl)-4-nitrobenzamide | 89 |

Ring Modifications and Substituent Transformations

Beyond the amino group, the pyrrolidinone ring itself and the propyl substituents offer avenues for further chemical modification.

Reactions on the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the lactam ring can also be functionalized, most commonly through N-alkylation or N-acylation. N-alkylation can be achieved by treating the lactam with an alkyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the nitrogen. N-acylation can be accomplished using acyl chlorides or anhydrides. These modifications can influence the molecule's polarity and steric properties.

Functional Group Interconversions of Propyl Chains

The two propyl chains at the C4 position, while generally less reactive, can undergo functionalization through various modern synthetic methods. Radical halogenation, for instance, can introduce a halogen atom onto the alkyl chain, which can then serve as a handle for further nucleophilic substitution reactions. researchgate.net Oxidative processes can also be employed to introduce hydroxyl groups or other oxygen-containing functionalities. nih.govresearchgate.net These transformations allow for the synthesis of more complex and diverse analogues.

Synthesis of Analogues for Structure-Property Relationship Studies (Non-Biological Contexts)

The systematic derivatization of this compound is a powerful strategy for conducting structure-property relationship (SPR) studies. In non-biological contexts, such as materials science and catalysis, these studies aim to understand how specific structural modifications influence the physicochemical properties of the resulting molecules. For instance, the introduction of different functional groups can alter properties like solubility, thermal stability, and coordinating ability. nih.govbohrium.com

By creating a library of analogues with varied substituents on the amino group, the pyrrolidinone nitrogen, and the propyl chains, it is possible to systematically investigate the impact of these changes. For example, the introduction of long alkyl chains can enhance lipophilicity, while incorporating polar groups can increase hydrophilicity. The development of such libraries of compounds is crucial for the rational design of new materials with tailored properties. rsc.org

Role of 3 Amino 4,4 Dipropylpyrrolidin 2 One As a Synthetic Building Block and Chemical Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

There is currently no documented use of 3-Amino-4,4-dipropylpyrrolidin-2-one as a precursor in the synthesis of more complex heterocyclic systems in the available scientific literature. While the pyrrolidinone core is a common feature in many biologically active molecules and serves as a versatile synthetic intermediate, the specific substitution pattern of 3-amino and 4,4-dipropyl groups on this scaffold has not been reported in the context of further synthetic elaborations.

Chiral Auxiliary in Asymmetric Synthesis

No studies have been found that describe the application of this compound as a chiral auxiliary in asymmetric synthesis. The potential for this molecule to act as a chiral auxiliary would depend on the successful resolution of its enantiomers and the ability of the stereogenic centers at the 3- and 4-positions to effectively control the stereochemical outcome of reactions. However, no such research has been published.

Ligand in Catalysis or Coordination Chemistry

The role of this compound as a ligand in catalysis or coordination chemistry is not described in the current body of scientific knowledge. The presence of a primary amino group and a lactam moiety suggests potential coordination sites for metal ions. Nevertheless, no reports of its synthesis and subsequent use as a ligand in any catalytic or coordination chemistry applications have been found.

Component in Material Science Applications (e.g., Polymer Backbones)

There is no information available on the incorporation of this compound into polymer backbones or its use in any other material science applications. While amino-substituted lactams can, in principle, be used as monomers for polymerization, there are no published studies detailing such an application for this specific compound.

Development of Advanced Analytical Methodologies for 3 Amino 4,4 Dipropylpyrrolidin 2 One

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)

The enantiomeric purity of 3-Amino-4,4-dipropylpyrrolidin-2-one, a compound with a stereogenic center at the C3 position, is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for separating and quantifying enantiomers. mdpi.com The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). youtube.com

The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com The difference in the stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The selection of an appropriate CSP and mobile phase is paramount for achieving optimal resolution. mst.edu For amino-containing heterocyclic compounds like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for resolving underivatized enantiomers. mst.edusigmaaldrich.com

Method development for determining the enantiomeric excess (% ee) of this compound would involve screening various chiral columns and mobile phase compositions. Polysaccharide-based CSPs are also viable options. sigmaaldrich.com The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and a buffer, with additives to improve peak shape and resolution. sigmaaldrich.com

Below is a representative data table outlining potential chiral HPLC methods for the enantiomeric separation of this compound, based on established methodologies for similar compounds. mst.edusigmaaldrich.com

| Parameter | Method A | Method B |

|---|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Cellulose-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Expected Retention Time (R-enantiomer) | 12.5 min | 15.2 min |

| Expected Retention Time (S-enantiomer) | 14.8 min | 17.9 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds. High-resolution mass spectrometry (HRMS), often coupled with techniques like Orbitrap or Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This allows for the determination of the elemental composition of this compound, confirming its molecular formula (C11H22N2O). For instance, direct infusion of the compound using an electrospray ionization (ESI) source in positive mode would be expected to yield a protonated molecule [M+H]⁺ with a specific m/z ratio, which can be compared against the calculated exact mass. nih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecule. wvu.edu By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic product ion spectrum is generated. This spectrum serves as a structural fingerprint and helps elucidate the connectivity of the molecule. The fragmentation of α-pyrrolidinophenone derivatives, which share a core structure, often involves characteristic losses of the side chains and cleavages within the pyrrolidine (B122466) ring. wvu.edu

For this compound, the fragmentation pathway is expected to involve initial losses of the propyl groups and subsequent cleavages of the lactam ring. A plausible fragmentation pattern is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 199.1805 ([M+H]⁺) | 156.1386 | C3H7 (Propyl radical) | Loss of one propyl group |

| 199.1805 ([M+H]⁺) | 114.0913 | 2 x C3H6 (Propene) | Loss of both propyl groups via rearrangement |

| 199.1805 ([M+H]⁺) | 182.1543 | NH3 (Ammonia) | Loss of the amino group |

| 199.1805 ([M+H]⁺) | 86.0964 | C7H13O (Side chain and ring fragment) | Cleavage yielding protonated 3-aminopyrrolidin-2-one (B1279418) fragment |

| 156.1386 | 113.1019 | C3H7 (Propyl radical) | Consecutive loss of the second propyl group |

Quantification Methods in Complex Chemical Matrices (Non-Biological)

Accurate quantification of this compound in complex non-biological matrices, such as during process monitoring of a chemical synthesis or for final product purity analysis, is essential. HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard approach for this purpose. wvu.edu

The development of a quantitative HPLC-UV method requires several steps. First, a chromatographic method that provides good resolution between the analyte and any impurities or starting materials must be established. A reversed-phase C18 column is often suitable for this type of polar compound. The method must then be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is assessed by analyzing a series of calibration standards of known concentrations to generate a calibration curve. The correlation coefficient (R²) should ideally be >0.999. Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Precision is evaluated by repeatedly analyzing a single sample to determine the repeatability of the method, expressed as the relative standard deviation (RSD). LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The use of an internal standard can improve the accuracy and precision of the quantification by correcting for variations in sample injection and preparation. mdpi.com

The following table presents hypothetical validation data for an HPLC-UV method for the quantification of this compound in a synthetic reaction mixture.

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 200 µg/mL | - |

| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD %) | < 1.5% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

| Limit of Quantification (LOQ) | 1.0 µg/mL | - |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of γ-lactams is a topic of significant interest in organic chemistry due to their prevalence in pharmaceuticals and natural products. rsc.org Future research could focus on developing a novel, sustainable synthesis for 3-Amino-4,4-dipropylpyrrolidin-2-one. Traditional multi-step syntheses often suffer from low atom economy and the use of hazardous reagents. rsc.org Modern, greener approaches should be prioritized.

Potential strategies could involve photocatalytic methods, which utilize visible light to enable C-N bond formation and cyclization under mild conditions. researchgate.netresearchgate.net Another promising avenue is the use of radical cascade reactions for the direct C-H amination of carboxylic acid precursors, which offers a highly efficient and sustainable pathway to γ-amino acids and their corresponding lactams. rsc.org Research could compare several hypothetical routes, evaluating them against key green chemistry metrics.

| Synthetic Strategy | Core Reaction Type | Potential Green Chemistry Principles | Key Challenges |

|---|---|---|---|

| Photocatalytic Cyclization | Visible-light mediated C-N bond formation | Energy efficiency, mild conditions, use of renewable light source | Catalyst cost and recyclability; substrate scope for gem-disubstituted precursors |

| Radical C-H Amination | Intramolecular Hydrogen Atom Transfer (HAT) | High atom economy, functionalization of simple precursors | Regioselectivity control, scalability of radical reactions |

| Multi-component Reaction (MCR) | Convergent synthesis from simple building blocks | Step economy, reduced waste generation | Discovery of suitable reaction conditions and components for the specific substitution pattern |

Investigation of Undiscovered Chemical Reactivities

The bifunctional nature of this compound (containing both a primary amine and a lactam) suggests a rich and unexplored reactivity profile. Future studies should systematically investigate its behavior in various chemical transformations.

N-Functionalization: The primary amino group at the C3 position serves as a versatile handle for derivatization. It could undergo acylation, alkylation, sulfonylation, or be incorporated into more complex heterocyclic systems. These reactions would yield a library of novel compounds with potentially diverse biological or material properties.

Lactam Ring-Opening: The amide bond of the γ-lactam ring could be susceptible to hydrolysis or reduction. Controlled ring-opening could provide access to functionalized γ-amino acids, which are valuable building blocks in medicinal chemistry. nih.gov

Reactivity of the C5 Methylene (B1212753) Group: The protons on the carbon adjacent to the lactam carbonyl (C5) could be activated for deprotonation with a strong base, enabling vinylogous aldol-type reactions or alkylations to introduce further complexity into the scaffold. researchgate.net

Potential for Advanced Material Applications

Lactams are crucial monomers for the synthesis of polyamides, and the γ-lactam motif is a key structural unit in various functional materials. rsc.org The unique structure of this compound suggests at least two distinct pathways for its use in polymer science.

Ring-Opening Polymerization (ROP): The lactam ring could potentially undergo ROP to form a polyamide (Nylon 4-type polymer). The pendant amino groups along the polymer backbone could be used for post-polymerization modification, allowing for the tuning of material properties. The bulky 4,4-dipropyl groups would likely disrupt chain packing, leading to amorphous polymers with increased solubility and potentially unique thermal and mechanical properties.

Polycondensation Monomer: The molecule can be viewed as an AB-type monomer, where the primary amine and the lactam (which can be hydrolyzed to a carboxylic acid) are the two reactive groups. Polycondensation could lead to the formation of novel polyamides.

Future research should focus on the polymerizability of this monomer and the characterization of the resulting polymers.

| Polymerization Method | Resulting Polymer Type | Predicted Influence of Dipropyl Group | Potential Applications |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Polyamide with pendant amino groups | Increased solubility, decreased crystallinity, lower melting point | Functional coatings, hydrogels, specialty engineering plastics |

| Polycondensation (after hydrolysis) | Polyamide (AB-type) | Enhanced thermal stability, modified mechanical strength | High-performance fibers, membranes, advanced composites |

Design of Computationally Guided Synthetic Strategies

Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before embarking on extensive laboratory work. Density Functional Theory (DFT) calculations could be employed to investigate several key areas.

Reaction Mechanism Analysis: Theoretical calculations can be used to model the transition states and reaction pathways for the proposed synthetic routes described in section 9.1. nih.gov This can help identify the most energetically favorable and potentially highest-yielding strategy, saving significant experimental effort.

Prediction of Physicochemical Properties: Properties such as bond dissociation energies, proton affinities, and molecular orbital energies (HOMO/LUMO) can be calculated to predict the molecule's stability and reactivity.

Conformational Analysis: The gem-dipropyl group imposes significant steric constraints. Computational modeling can elucidate the preferred low-energy conformations of the molecule and its derivatives, which is crucial for understanding its interaction with other molecules or its role in a polymer chain.

A computational approach would enable a rational, hypothesis-driven research program, guiding synthetic efforts and the exploration of this molecule's potential applications. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.